
Eszopiclone
Overview
Description
Eszopiclone is the S-enantiomer of racemic zopiclone, a cyclopyrrolone non-benzodiazepine hypnotic approved for treating insomnia. It selectively binds to γ-aminobutyric acid type A (GABAA) receptors, primarily targeting α1, α2, α3, and α5 subunits, which differentiates it from benzodiazepines (BZDs) that lack subunit specificity . This compound has a rapid absorption profile (peak plasma concentration: 1.0–1.6 hours) and a mean elimination half-life of 6 hours (9 hours in elderly patients). It improves sleep latency (SL), wake after sleep onset (WASO), and total sleep time (TST) without significantly altering slow-wave or REM sleep architecture . Unlike BZDs, this compound exhibits sustained efficacy for up to 12 months without tolerance development and minimal rebound insomnia upon discontinuation . Common adverse effects include unpleasant taste (34% incidence), headache, and dizziness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of eszopiclone involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 6-(5-chloro-2-pyridinyl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5-carboxylic acid with 4-methylpiperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Eszopiclone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products .
Scientific Research Applications
Treatment of Insomnia
Clinical Efficacy
Eszopiclone has been extensively studied for its effectiveness in treating insomnia. A randomized, double-blind, placebo-controlled trial demonstrated that this compound significantly improved total sleep time and sleep efficiency compared to placebo over a six-month period. Patients reported reductions in sleep latency and awakenings, with sustained improvements in daytime functioning .
Comparison with Zopiclone
A phase III clinical trial compared this compound with zopiclone, revealing that this compound was non-inferior in efficacy while also increasing total sleep time and sleep efficiency . The study highlighted common side effects such as dysgeusia and headache but affirmed the safety profile of both medications.
Neuroprotective Properties
Recent studies have suggested that this compound may possess neuroprotective properties. In an experimental model involving apnea-induced neurodegeneration in guinea pigs, this compound administration significantly reduced apoptosis in hippocampal neurons. This effect was attributed to its ability to suppress excitotoxicity, indicating a potential role in protecting against neurodegenerative processes beyond its hypnotic effects .
Management of Obstructive Sleep Apnea
This compound has also been investigated for its effects on obstructive sleep apnea (OSA). A study showed that this compound increased the respiratory arousal threshold and reduced the apnea-hypopnea index (AHI) in patients without marked overnight hypoxemia. This suggests that this compound may enhance sleep quality in OSA patients by mitigating apneic events without exacerbating hypoxemia .
Treatment of Nocturnal Awakenings
In cases where insomnia is complicated by nocturnal awakenings associated with conditions such as nocturia, this compound has shown promise. A clinical trial assessed its efficacy in patients experiencing frequent awakenings due to urination at night, demonstrating significant improvements in sleep continuity and overall satisfaction with sleep quality .
Data Summary
Mechanism of Action
Eszopiclone exerts its effects by binding to the GABA-A receptor complex at a site distinct from the benzodiazepine binding site. This interaction enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. The result is a sedative and hypnotic effect that helps to induce and maintain sleep . This compound has a particular affinity for GABA-A receptor subunits containing the alpha-1 isoform .
Comparison with Similar Compounds
Pharmacological and Clinical Comparisons
Eszopiclone is compared with other Z-drugs (non-BZD hypnotics) and BZDs based on receptor selectivity, pharmacokinetics, efficacy, and safety.
Key Research Findings
- vs. Zopiclone : this compound demonstrates superior efficacy in sleep maintenance compared to racemic zopiclone. In ligand fingerprint and pharmacophore analyses, this compound clusters with GABAA modulators targeting γ3 subunits, correlating with its higher IC50 and stronger association with resolving sleep disturbances . Racemic zopiclone lacks this specificity, likely due to antagonistic effects of its R-enantiomer .
- vs. Zolpidem : this compound disrupts hippocampal ripple oscillations (critical for memory consolidation), while zolpidem enhances them. This explains this compound’s association with memory deficits and zolpidem’s neutral/positive cognitive effects . Zolpidem also carries a higher risk of motor vehicle accidents compared to this compound at equivalent doses .
- vs. Zaleplon : Zaleplon’s ultra-short half-life (1 hour) limits its use to sleep initiation, whereas this compound’s longer duration supports sleep maintenance .
- vs. BZDs : this compound lacks BZD-like reductions in slow-wave sleep or REM sleep, reducing risks of dependence and withdrawal .
Unique Properties
Biological Activity
Eszopiclone, a non-benzodiazepine hypnotic agent, is primarily used for the treatment of insomnia. Its biological activity is closely associated with its interaction with the gamma-aminobutyric acid (GABA) receptor system, particularly the GABA-A receptor subtypes. This article delves into the pharmacodynamics, clinical efficacy, safety profile, and various research findings related to this compound.
This compound's sedative effects are primarily attributed to its binding to GABA-A receptors, which are critical for inhibitory neurotransmission in the central nervous system (CNS). The compound exhibits a high affinity for specific GABA-A receptor subunits (α1, α3, and α5), enhancing GABAergic transmission and leading to CNS depression . This action results in its hypnotic properties, making it effective for inducing sleep.
Key Pharmacological Properties
- Absorption : Rapidly absorbed with peak plasma concentrations occurring approximately 1 hour post-administration. The mean area under the curve (AUC) after a 3 mg dose is 278 ng/mL × h .
- Distribution : Estimated volume of distribution is 89.9 L, with 52-59% plasma protein binding .
- Metabolism : Primarily metabolized by CYP3A4, with significant metabolites including S-desmethylzopiclone, which has limited activity .
Clinical Efficacy
Numerous studies have evaluated this compound's effectiveness in improving sleep parameters among patients with insomnia. A systematic review and meta-analysis highlighted that this compound significantly improves subjective sleep latency, wake after sleep onset, and total sleep time across various time points from one week to six months .
Comparative Studies
A randomized controlled trial compared this compound with zopiclone in treating insomnia. Results indicated that this compound was non-inferior to zopiclone concerning total sleep time and sleep efficiency as measured by polysomnography . The following table summarizes key findings from this comparison:
Parameter | This compound | Zopiclone | P-value |
---|---|---|---|
Total Sleep Time (TST) | 360.08 min | 297.86 min | <0.0001 |
Sleep Efficiency (SE) | 90% | 86% | 0.018 |
Sleep Latency (SL) | No significant difference | No significant difference | 0.151 |
Time Awake After Sleep Onset (WASO) | Significant decrease | Significant decrease | <0.0001 |
Safety Profile
This compound has been generally well-tolerated in clinical trials; however, some adverse effects have been reported. Common side effects include dizziness, an unpleasant taste, somnolence, and dry mouth . Notably, elderly patients may experience different adverse reactions compared to younger populations .
Case Studies and Research Findings
- Elderly Patients : A study focusing on older adults demonstrated that this compound significantly improved sleep quality and daytime functioning compared to placebo over a 12-week period .
- Combination Therapy : Recent research indicated that combining this compound with other therapeutic agents could enhance sleep quality in specific populations, such as stroke patients .
- Long-Term Effects : Longitudinal studies suggest sustained efficacy of this compound over extended periods without significant tolerance development .
Q & A
Basic Research Questions
Q. What are the primary methodological considerations for designing in vivo studies to evaluate Eszopiclone’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Answer : In vivo studies require strict adherence to species-specific metabolic pathways and dose-response calibration. Use randomized, blinded designs with control groups (e.g., placebo or active comparator) to minimize bias . Validate plasma concentration measurements via HPLC-MS/MS for accuracy . Ensure sample sizes are justified using power analysis to detect clinically meaningful effect sizes (e.g., sleep latency reduction ≥20%) .
Q. How can researchers systematically address contradictory findings in this compound’s efficacy across demographic subgroups (e.g., age, sex)?
- Answer : Conduct stratified subgroup analyses with pre-specified hypotheses to avoid data dredging. Use meta-regression techniques to explore heterogeneity in pooled datasets, adjusting for covariates like hepatic function or CYP3A4 activity . Transparently report confidence intervals and p-values without selective outcome emphasis .
Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s mechanism of action?
- Answer : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions. Example: “In adults with insomnia (P), does this compound (I) compared to zolpidem (C) alter GABA_A receptor subunit composition (O) over 8 weeks (T)?” . Pair with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility .
Advanced Research Questions
Q. What statistical approaches are optimal for analyzing this compound’s long-term safety data, particularly for rare adverse events (e.g., complex sleep behaviors)?
- Answer : Employ time-to-event analyses (Kaplan-Meier curves, Cox proportional hazards models) to account for variable follow-up durations. For rare events, use Bayesian hierarchical models to borrow strength across subgroups or historical data . Sensitivity analyses should test robustness against missing data assumptions (e.g., multiple imputation) .
Q. How can in vitro models of GABA_A receptor plasticity be standardized to assess this compound’s tolerance mechanisms?
- Answer : Use primary neuronal cultures or transfected HEK293 cells expressing human GABA_A subunits (e.g., α1β2γ2). Standardize agonist exposure times and washout periods to mimic clinical dosing. Quantify receptor internalization via fluorescence microscopy and surface biotinylation assays . Validate findings with electrophysiological recordings (patch-clamp) .
Q. What strategies mitigate confounding in observational studies investigating this compound’s association with daytime cognitive impairment?
- Answer : Implement propensity score matching to balance baseline characteristics (e.g., comorbidities, concomitant medications). Use instrumental variable analysis to address unmeasured confounders . Triangulate findings with randomized crossover trials measuring objective neurocognitive metrics (e.g., Psychomotor Vigilance Task) .
Q. Methodological Challenges and Solutions
Q. How should researchers handle batch variability in this compound’s stability during long-term storage for preclinical assays?
- Answer : Perform accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months). Use validated stability-indicating assays (e.g., UPLC-PDA) to monitor degradation products. Store aliquots at -80°C with desiccants and document chain-of-custody protocols .
Q. What criteria define translational relevance when extrapolating this compound’s rodent sleep data to human circadian rhythms?
- Answer : Align dosing schedules with species-specific circadian phases (e.g., rodent active phase vs. human nighttime). Measure biomarkers like melatonin or core body temperature rhythms. Use pharmacokinetic allometric scaling to adjust doses .
Q. Data Reporting Standards
- Raw Data : Deposit high-dimensional datasets (e.g., RNA-seq, pharmacokinetic curves) in repositories like Figshare or Zenodo with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .
- Negative Results : Publish in dedicated journals (e.g., Journal of Negative Results) to combat publication bias .
Properties
IUPAC Name |
[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBSUAFBMRNDJC-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046086 | |
Record name | Eszopiclone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Eszopiclone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014546 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
soluble in water, Slightly soluble in ethanol and soluble in phosphate buffer (pH 3.2), 8.85e-01 g/L | |
Record name | Eszopiclone | |
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URL | https://www.drugbank.ca/drugs/DB00402 | |
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Record name | ESZOPICLONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7472 | |
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Record name | Eszopiclone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014546 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
The exact mechanism of action of eszopiclone is unknown at this time but is thought to occur via binding with the GABA receptor complexes at binding sites located near benzodiazepine receptors, possibly explaining its hypnotic and sedative effects. It has particular affinity for GABA-A (or GABAA) receptor subunits 1, 3 and 5. Eszopiclone increases GABA-A channel currents significantly. GABA-A channels are major inhibitory channels that cause CNS depression when their receptors are activated., Eszopiclone, the S-enantiomer of zopiclone (not commercially available in the US), is a sedative and hypnotic agent that is structurally unrelated to benzadiazepines and other sedative and hypnotic agents that are commercially available in the US, including barbiturates, imidazopyridines (e.g., zolpidem), and pyrazolopyrimidines (e.g., zaleplon). Eszopiclone is pharmacologically similar to zaleplon and zolpidem; all of these agents have been shown to interact with the CNS gamma-aminobutyric acid (GABA) receptor complex at binding domains located close to or allosterically coupled to benzodiazepine receptors., The precise mechanism of action of eszopiclone as a hypnotic is unknown. Its pharmalogic effect is believed to result from its interaction with GABA-receptor complexes at binding domains located close to or allosterically coupled to benzodiazepine receptors. | |
Record name | Eszopiclone | |
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Color/Form |
White to light-yellow crystalline solid | |
CAS No. |
138729-47-2 | |
Record name | Eszopiclone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138729-47-2 | |
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Record name | Eszopiclone [USAN:INN] | |
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Record name | Eszopiclone | |
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Record name | (5S)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl-4-methylpiperazine-1-carboxylate | |
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Record name | ESZOPICLONE | |
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Record name | ESZOPICLONE | |
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Record name | Eszopiclone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014546 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
202-203 | |
Record name | Eszopiclone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00402 | |
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Retrosynthesis Analysis
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